molecular formula C24H20F2N2 B10931105 3,5-bis(4-fluorophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole

3,5-bis(4-fluorophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole

Cat. No.: B10931105
M. Wt: 374.4 g/mol
InChI Key: PYWBYRIEYAZICW-UHFFFAOYSA-N
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Description

3,5-bis(4-fluorophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes two fluorophenyl groups, a methyl group, and a methylbenzyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-fluorophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-fluorophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

3,5-bis(4-fluorophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(4-fluorophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)phenyl derivatives: These compounds share a similar structural motif but with trifluoromethyl groups instead of fluorophenyl groups.

    4-methyl-1-(2-methylbenzyl)-1H-pyrazole derivatives: Compounds with similar pyrazole cores but different substituents.

Uniqueness

3,5-bis(4-fluorophenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole is unique due to its specific combination of fluorophenyl and methylbenzyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H20F2N2

Molecular Weight

374.4 g/mol

IUPAC Name

3,5-bis(4-fluorophenyl)-4-methyl-1-[(2-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C24H20F2N2/c1-16-5-3-4-6-20(16)15-28-24(19-9-13-22(26)14-10-19)17(2)23(27-28)18-7-11-21(25)12-8-18/h3-14H,15H2,1-2H3

InChI Key

PYWBYRIEYAZICW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)F)C)C4=CC=C(C=C4)F

Origin of Product

United States

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